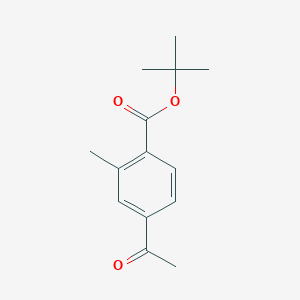

Tert-butyl 4-acetyl-2-methylbenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-acetyl-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-8-11(10(2)15)6-7-12(9)13(16)17-14(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNQYVJQCHCKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3,4-Dimethylacetophenone

- Method : Selective oxidation of 3,4-dimethylacetophenone using hydrogen peroxide in the presence of catalysts such as methylene blue, phosphotungstic acid, rose bengal, or sodium tungstate.

- Conditions :

- Solvents: Methanol or acetonitrile.

- Temperature: Controlled between 40-60 °C.

- Catalyst: Methylene blue or phosphotungstic acid for methanol; rose bengal or sodium tungstate for acetonitrile.

- Hydrogen peroxide is added dropwise to control reaction temperature and oxidation rate.

- Outcomes :

- Yields range from 50% to 62%.

- Purity of product after recrystallization >99% by HPLC.

- Some by-product formation of 2-methyl-5-acetylbenzoic acid (~10-20%).

- Advantages : Mild conditions, high purity, scalable.

- References : Patent CN116217372A details this method with experimental data and reaction monitoring by HPLC.

Esterification to Form Tert-butyl 4-acetyl-2-methylbenzoate

After obtaining 4-acetyl-2-methylbenzoic acid, esterification with tert-butanol or tert-butyl reagents is performed.

Direct Esterification with Tert-butanol

- General Reaction : 4-acetyl-2-methylbenzoic acid + tert-butanol → this compound + water.

- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.

- Conditions :

- Reflux in tert-butanol or suitable solvent.

- Removal of water by azeotropic distillation or molecular sieves to drive equilibrium.

- Notes : This classical Fischer esterification is straightforward but may require prolonged reaction times and careful water removal.

Use of Tert-butyl Chloride or Tert-butyl Triflate

- Alternative Method : Reaction of 4-acetyl-2-methylbenzoic acid with tert-butyl chloride or tert-butyl triflate in the presence of a base (e.g., pyridine) to form the tert-butyl ester.

- Advantages : Often faster and higher yielding than direct esterification.

- Disadvantages : Use of more reactive and sometimes hazardous reagents.

Related Synthetic Routes and Analogous Ester Preparations

Though direct literature on this compound is limited, analogous methyl ester preparations provide insight into synthetic strategies:

Methyl Ester Preparation via Esterification

- Methyl 2-methyl-4-acetylbenzoate is prepared by esterifying 2-methyl-4-acetylbenzoic acid with methanol under acid catalysis.

- This method involves:

- Hydrolysis of cyano intermediates to the acid.

- Subsequent esterification with methanol.

- The process is simple, cost-effective, and yields high purity products.

Halogenated Analog Preparation

- Preparation of 4-bromoacetyl-2-methylbenzoic acid methyl ester involves:

- This multi-step method demonstrates the feasibility of functional group transformations and ester formation under mild conditions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Oxidative methods for acid intermediate synthesis are preferred for their selectivity and mild conditions.

- Esterification to tert-butyl esters may require optimization of catalysts and reaction conditions to maximize yield and minimize side reactions.

- Use of tert-butyl halides or triflates can enhance reaction rates but involve handling more hazardous reagents.

- Purification typically involves recrystallization or chromatographic methods to achieve >99% purity.

- Scale-up feasibility is demonstrated in patent literature, indicating industrial applicability.

Chemical Reactions Analysis

Chlorination with Phosphorus Trichloride (PCl₃)

Tert-butyl esters undergo efficient chlorination to form acid chlorides using PCl₃ under mild conditions. This reaction is scalable and tolerates diverse functional groups, as demonstrated in a 2020 study .

Key Data:

| Substrate | Conditions | Yield |

|---|---|---|

| tert-Butyl benzoate | PCl₃ (0.667 equiv), CH₃CN, 80°C, 3 h | 83% |

| tert-Butyl 4-methoxybenzoate | Same as above | 67% |

| tert-Butyl hexanoate | PCl₃ (1 equiv), CH₃CN, 80°C, 3 h | 90% |

Mechanistic Insights:

-

PCl₃ acts as a triple chlorine donor, enabling stoichiometric efficiency.

-

Electron-rich esters react faster due to enhanced electrophilicity at the carbonyl carbon .

For tert-butyl 4-acetyl-2-methylbenzoate, the acetyl group (-COCH₃) is electron-withdrawing, while the methyl group (-CH₃) is electron-donating. This electronic balance may result in moderate reactivity compared to purely electron-rich substrates.

Hydrolysis to Carboxylic Acids

The tert-butyl ester group can be cleaved under acidic or basic conditions to yield 4-acetyl-2-methylbenzoic acid.

Acidic Hydrolysis:

Basic Hydrolysis:

Factors Influencing Reactivity:

-

Steric hindrance from the tert-butyl group slows hydrolysis relative to methyl esters.

-

Acidic conditions are preferred for substrates sensitive to base-mediated side reactions (e.g., ketone decomposition).

Ester Interconversion

While not directly documented for this compound, tert-butyl esters generally participate in transesterification. For example:

-

Methanolysis: Refluxing with MeOH and catalytic H₂SO₄ converts tert-butyl esters to methyl esters .

-

Selectivity: Tert-butyl groups are less reactive than methyl or ethyl esters, requiring prolonged heating (12–24 h) .

Stability Under Thermal and Oxidative Conditions

This compound exhibits robust thermal stability:

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-acetyl-2-methylbenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:

- Oxidation: Converts the compound into corresponding carboxylic acids.

- Reduction: Alters the ester group to an alcohol group.

- Substitution: The ester group can be replaced with other functional groups under specific conditions.

Biochemical Studies

In biological research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structure allows it to interact with specific molecular targets, leading to changes in biochemical pathways. Notably, the ester group can undergo hydrolysis to release the active acid form, which may exert effects on target molecules.

Pharmaceutical Development

This compound is explored for its potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds. Its unique structural features make it suitable for developing drugs targeting various diseases .

Case Study 1: P2Y14 Receptor Antagonists

Research has indicated that derivatives of compounds similar to this compound are being investigated for their efficacy as P2Y14 receptor antagonists. These studies focus on improving aqueous solubility and bioavailability, which are critical for drug development .

Case Study 2: Antioxidant Activity

Studies have shown that derivatives containing tert-butyl groups exhibit enhanced antioxidant activity compared to their counterparts without such substituents. This property is significant in developing compounds with potential health benefits against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Tert-butyl 4-acetyl-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which then exerts its effects on the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| tert-Butyl 4-acetyl-2-methylbenzoate | C₁₄H₁₈O₃ (estimated) | ~234.3 (estimated) | Acetyl (-COCH₃), methyl (-CH₃) |

| tert-Butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | 289.1 | Bromo (-Br), fluoro (-F) |

| tert-Butyl 4-(4-amino-2-methylphenoxy)benzoate | C₁₈H₂₁NO₃ | 299.4 | Amino (-NH₂), methylphenoxy (-O-C₆H₃(CH₃)NH₂) |

| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.2 | Acetamido (-NHCOCH₃), hydroxy (-OH) |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group in the target compound is electron-withdrawing, similar to bromo/fluoro in tert-butyl 4-bromo-2-fluorobenzoate . In contrast, the methyl group is electron-donating, which may stabilize the aromatic ring against electrophilic attack.

- Reactivity: The acetyl group increases susceptibility to nucleophilic substitution or hydrolysis compared to tert-butyl 4-(4-amino-2-methylphenoxy)benzoate, where the amino group enhances resonance stabilization .

Physicochemical Properties and Stability

- Solubility : tert-Butyl esters generally exhibit low water solubility due to their hydrophobic tert-butyl group. Polar substituents (e.g., -OH in methyl 4-acetamido-2-hydroxybenzoate) improve aqueous solubility .

- Stability: tert-Butyl esters are stable under neutral conditions but hydrolyze in acidic or basic environments. For example, tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate decomposes under basic conditions (K₂CO₃/MeOH) to yield amines . The acetyl group in the target compound may accelerate hydrolysis compared to halogenated analogs.

Biological Activity

Tert-butyl 4-acetyl-2-methylbenzoate is a compound of interest due to its potential biological activities, which have implications in various fields including pharmacology and biochemistry. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by a tert-butyl group, an acetyl group, and a methyl-substituted aromatic ring. Its chemical structure can be represented as follows:

- Chemical Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

The presence of the acetyl group is significant as it can influence the compound's reactivity and interaction with biological systems.

Research has shown that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The biological activity often correlates with structural features that facilitate binding to these targets.

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related benzoate derivatives indicate potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

- Antimicrobial Properties : Some esters exhibit antimicrobial activity, suggesting that this compound may also possess similar properties. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic functions .

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while certain concentrations can induce cell death, lower concentrations may promote cell proliferation or exhibit negligible toxicity .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| COS-1 | 25 | Moderate cytotoxicity observed |

| HeLa | 15 | Significant reduction in viability |

| MCF-7 | >50 | Low toxicity at tested concentrations |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship (SAR) studies. These studies help identify which structural components contribute most significantly to its biological effects.

- Substituent Effects : Variations in the substituents on the aromatic ring have been shown to influence both potency and selectivity against various biological targets. For instance, introducing electron-withdrawing groups can enhance inhibitory activity against certain enzymes .

- Hydrophobic Interactions : The bulky tert-butyl group may play a role in enhancing hydrophobic interactions with target proteins, potentially increasing binding affinity and specificity .

Study on Anticancer Activity

A recent study explored the anticancer potential of a series of benzoate derivatives, including this compound. The study utilized both in vitro and in vivo models to assess the compound's efficacy against various cancer cell lines.

- Findings : The compound exhibited selective cytotoxicity towards breast cancer cells while showing lower toxicity towards normal fibroblast cells. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways .

Evaluation in Inflammatory Models

In another investigation, the anti-inflammatory effects of related compounds were assessed using animal models of inflammation. Results indicated that these compounds could significantly reduce inflammatory markers such as TNF-alpha and IL-6 levels in serum samples .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-acetyl-2-methylbenzoate, and what optimization strategies are critical for improving yield?

- Methodological Answer : The synthesis typically involves esterification or carbamate formation using tert-butyl protecting groups. For example, tert-butyl esters can be synthesized via reaction of carboxylic acid derivatives (e.g., acid chlorides) with tert-butanol under basic conditions. Key optimization strategies include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions during acyl chloride formation .

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate high-purity products. Evidence from X-ray crystallography (e.g., C–C bond precision of 0.004 Å in related tert-butyl esters) confirms structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Prioritize signals for the tert-butyl group (singlet at ~1.3 ppm) and acetyl/methyl substituents (e.g., 2.5 ppm for acetyl CH₃) .

- ¹³C NMR : Identify carbonyl carbons (ester C=O at ~165–170 ppm; acetyl C=O at ~200 ppm) .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

- X-ray Crystallography : Resolves conformational details (e.g., axial vs. equatorial tert-butyl orientation) with R-factor <0.05 for high confidence .

Q. What safety protocols are essential when handling tert-butyl-containing compounds like this compound?

- Methodological Answer :

- Storage : Use airtight containers in cool (<25°C), well-ventilated areas to prevent decomposition .

- Handling : Avoid sparks/open flames; ground metal containers during transfer to mitigate static discharge risks .

- PPE : Wear nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How does the tert-butyl group influence the conformational stability of this compound in solution versus solid state?

- Methodological Answer :

- Solid State : X-ray crystallography reveals tert-butyl groups adopt axial positions in chair conformations of six-membered rings due to steric hindrance, as seen in hexahydrotriazacyclohexanes .

- Solution State : Dynamic NMR at low temperatures (e.g., 291 K) shows equatorial preferences in solution, driven by solvation effects. DFT calculations with explicit solvent models (e.g., water or THF) are required to accurately predict conformer stability .

Q. What mechanistic insights explain the role of this compound in radical polymerization processes?

- Methodological Answer :

- Radical Stabilization : The tert-butyl group acts as a steric shield, prolonging radical intermediate lifetimes. For example, tert-butyl dithiobenzoate (TBDB) in RAFT polymerization forms stable intermediates detectable via EPR spectroscopy .

- Kinetic Studies : Spin-trapping agents like 2-methyl-2-nitrosopropane (MNP) can monitor tert-butyl radical interactions, with rate constants derived from EPR signal decay .

Q. How can computational methods like DFT be applied to predict the solubility and reactivity of this compound derivatives?

- Methodological Answer :

- Solubility Prediction : DFT calculations with implicit solvent models (e.g., SMD) correlate tert-butyl group size with increased hydrophobicity. Explicit solvent simulations improve accuracy for polar solvents .

- Reactivity Analysis : Transition state modeling identifies steric effects of tert-butyl on reaction barriers. For example, tert-butyl esters exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

Q. What are the challenges in designing polyimides with tert-butyl groups, and how does this compound contribute to enhancing gas separation properties?

- Methodological Answer :

- Synthesis Challenges : Multi-step reactions are often required to introduce tert-butyl groups, complicating scalability. For example, tert-butyl-functionalized monomers may require protection/deprotection strategies .

- Gas Separation : Bulky tert-butyl groups increase free volume in polymer matrices, enhancing permeability (e.g., CO₂/N₂ selectivity >30 in polyimides). However, excessive tert-butyl content reduces mechanical stability, requiring balanced structural design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.